molecular formula C15H19N3O2S B2909992 N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-13-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2909992
CAS No.: 443329-13-3
M. Wt: 305.4
InChI Key: VPKGEWVSTSFADD-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This bicyclic system is substituted at the 6-position with a carboxamide group linked to a cyclohexenylethyl side chain. Its synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with carbonyl-containing intermediates, followed by cyclization under acidic or basic conditions .

The cyclohexenyl moiety introduces conformational flexibility and lipophilicity, which may enhance membrane permeability compared to simpler aromatic substituents. The carboxamide group provides hydrogen-bonding capacity, critical for interactions with biological targets .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-13(16-7-6-11-4-2-1-3-5-11)12-10-17-15-18(14(12)20)8-9-21-15/h4,10H,1-3,5-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGEWVSTSFADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclohex-1-en-1-yl ethylamine intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (%) Reference ID
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Cyclohexenylethyl at N-position Not reported High lipophilicity (predicted) Not reported [16], [18]
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenethyl at N-position ~385.4 Improved solubility due to methoxy group 78% (analogous route) [18]
N-[4-(adamantan-1-yl)phenyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Adamantyl-phenyl at N-position ~447.6 Enhanced rigidity; potential CNS activity Not reported [16]
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Benzylidene and ester groups ~548.6 Crystalline stability; antifungal activity (MFC: 25–50 μg/mL) 78% [9], [14]

Key Observations

Substituent Effects on Bioactivity: The cyclohexenylethyl group in the target compound likely enhances lipid solubility compared to the 4-methoxyphenethyl analog . However, the methoxy group in the latter improves aqueous solubility, which is advantageous for drug formulation.

Synthetic Pathways :

  • The target compound and its analogs are synthesized via cyclization of thiourea or thioamide intermediates with α,β-unsaturated carbonyl compounds . For example, the 2,4,6-trimethoxybenzylidene derivative (Table 1) was obtained via refluxing with sodium acetate in acetic acid/acetic anhydride .

Crystallographic Insights :

  • X-ray studies on analogs (e.g., [9], [14]) reveal that the thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation. The dihedral angle between the thiazole and pyrimidine rings ranges from 80–85°, influencing π-π stacking and crystal packing .

Biological Activity Trends :

  • Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring (e.g., [11]) show enhanced antifungal activity (MFC: 25–50 μg/mL against C. albicans and A. niger).
  • Carboxamide -containing analogs (e.g., [16], [18]) exhibit moderate antibacterial activity, likely due to hydrogen bonding with microbial enzymes .

Functional Group Analysis

Carboxamide vs. Ester Derivatives

  • Carboxamide Group (Target Compound):
    • Enables hydrogen bonding with biological targets (e.g., proteases, kinases).
    • Reduces metabolic degradation compared to ester groups.
  • Ester Group (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-...carboxylate ):
    • Higher susceptibility to hydrolysis but allows prodrug strategies.
    • Demonstrated antifungal activity due to increased electrophilicity .

Cyclohexenyl vs. Aromatic Substituents

  • Cyclohexenyl :
    • Introduces conformational flexibility and moderate lipophilicity (LogP ~3.5 predicted).
    • May reduce cytotoxicity compared to planar aromatic systems.
  • Aromatic Substituents (e.g., phenyl, 4-methoxyphenyl):
    • Enhance π-π interactions with aromatic residues in enzymes.
    • The 4-methoxy group in [18] improves solubility without significant loss of activity.

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